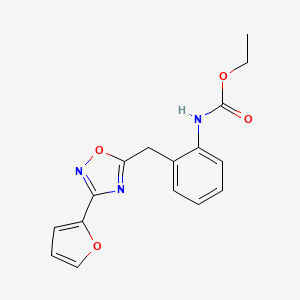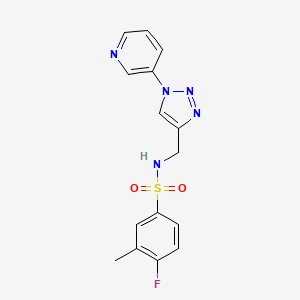![molecular formula C22H23N5O4 B2363727 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260924-07-9](/img/structure/B2363727.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a triazoloquinoxaline group, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals due to their ability to bind to biological targets. The molecule also contains an acetamide group, which can participate in hydrogen bonding, and a dimethoxyphenyl group, which is a type of aromatic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection via the ethyl linker. The dimethoxyphenyl group could potentially be added via a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The molecule would likely have a planar structure due to the presence of the aromatic rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to the presence of the aromatic rings and the acetamide group .科学的研究の応用
Synthesis Techniques
The diversified synthesis of triazoloquinoxaline derivatives, including the structural relatives of the mentioned compound, showcases the development of complex fused tricyclic scaffolds. These methods provide rapid access to structurally varied compounds through readily available starting materials, indicating the flexibility and adaptability of synthetic routes for creating pharmacologically relevant molecules (An et al., 2017).
Potential Biological Applications
The structural analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have shown promise in various biological applications. For instance, derivatives of triazoloquinoxaline exhibit significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition, suggesting their potential as antioxidants or anti-inflammatory agents (Vlachou et al., 2023). Another study highlighted the synthesis of triazoloquinoxaline derivatives with positive inotropic activity, underscoring their potential use in cardiovascular diseases (Zhang et al., 2008).
Anticancer Activity
A noteworthy application is in the realm of anticancer research, where certain triazolo[4,3-a]-quinoline derivatives, structurally akin to the compound , were designed and synthesized to meet structural requirements essential for anticancer activity. These derivatives were evaluated against human neuroblastoma and colon carcinoma cell lines, with some showing significant cytotoxicity (Reddy et al., 2015).
Antihistaminic Agents
The compound's structural cousins have also been explored as H1-antihistaminic agents. A series of novel triazoloquinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity, revealing potent protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2009).
将来の方向性
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-14-24-25-21-22(29)26(16-6-4-5-7-17(16)27(14)21)13-20(28)23-11-10-15-8-9-18(30-2)19(12-15)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKKXYRFPAKBLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363644.png)
![3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2363645.png)


![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)
![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)
![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)
![N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2363666.png)
